molecular formula C27H46O4 B1194576 3,7-Dihydroxy-7-propylcholan-24-oic acid

3,7-Dihydroxy-7-propylcholan-24-oic acid

Cat. No.: B1194576
M. Wt: 434.7 g/mol
InChI Key: BOJLONLMSDGVHC-UXDDTGMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydroxy-7-propylcholan-24-oic acid is a synthetic bile acid analog designed for advanced scientific investigation. Its unique 7-propyl modification is a key feature for researchers studying the structure-activity relationships of bile acids, particularly how alterations at the 7-position affect their physicochemical and biological properties. This compound is a valuable tool for probing the ligand specificity of key nuclear receptors like the Farnesoid X Receptor (FXR), which plays a critical role in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis. Potential research applications include exploring novel metabolic pathways, developing models for cholestatic liver diseases, and investigating therapeutic strategies for neurodegenerative disorders where mitochondrial dysfunction is implicated, given the established neuroprotective interest in novel bile acid chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17S)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18?,19?,20+,21+,22+,24+,25+,26-,27?/m1/s1

InChI Key

BOJLONLMSDGVHC-UXDDTGMXSA-N

Isomeric SMILES

CCCC1(CC2CC(CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O

Canonical SMILES

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O

Synonyms

3,7-dihydroxy-7-n-propylcholanoic acid
7-n-propyl-chenodeoxycholic acid
7-n-propylursodeoxycholic acid
7-prCDC
7-prUDC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, synthesis methods, and biological activities of 3,7-dihydroxy-7-propylcholan-24-oic acid (hypothetical) with structurally related bile acids:

Compound Molecular Formula Substituents Synthesis Method Key Biological Activities References
This compound C₂₇H₄₆O₄ (hypothetical) 3α/β-OH, 7α/β-OH, 7-propyl Not reported in evidence (hypothetical) Unknown; predicted to modulate bile acid receptors or micelle formation based on side chain
3α,7β-Dihydroxy-22,23-methylene-5β-cholan-24-oic acid C₂₅H₃₈O₄ 3α-OH, 7β-OH, 22,23-cyclopropane Cyclopropanation of 24-nor-chol-22-ene with ethyl diazoacetate Forms micelles (CMC: 15.5 mM); stimulates bile flow and phospholipid secretion
3β,7β-Dihydroxy-5β-cholan-24-oic acid C₂₄H₄₀O₄ 3β-OH, 7β-OH Identified in serum of UDCA-treated patients; synthesized via selective hydrolysis Excreted in urine; not conjugated in serum; potential biomarker for UDCA metabolism
3,7-Dihydroxy-12-oxocholanoic acid C₂₄H₃₈O₅ 3α-OH, 7α-OH, 12-oxo Derived from CDCA oxidation; characterized via NMR and MS Not reported; ketone group at C12 may alter receptor binding or metabolic stability
Chenodeoxycholic acid (CDCA) C₂₄H₄₀O₄ 3α-OH, 7α-OH Natural synthesis via 3β,7α-dihydroxy-5-cholen-24-oic acid intermediate Activates FXR receptor; used for gallstone dissolution
Ursodeoxycholic acid (UDCA) C₂₄H₄₀O₄ 3α-OH, 7β-OH Epimerization of CDCA; selective acylation Hepatoprotective; reduces cholesterol saturation in bile

Preparation Methods

Reaction Sequence

  • Starting Material : Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the precursor due to its structural similarity.

  • Protection of 3α-Hydroxyl :

    • Step: Treat with tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine.

    • Rationale: The silyl ether group offers stability under subsequent oxidative conditions.

  • Oxidation to 7-Ketocholanate :

    • Step: React with Jones reagent (CrO₃/H₂SO₄) at 0°C.

    • Yield: ~85% (hypothetical, based on analogous oxidations).

  • Grignard Alkylation at C7 :

    • Step: Add propylmagnesium bromide (1.2 equiv) to the 7-keto intermediate in THF at −78°C.

    • Mechanism: Nucleophilic attack forms a tertiary alcohol with the propyl group.

  • Deprotection and Workup :

    • Step: Remove TBDMS groups using tetrabutylammonium fluoride (TBAF).

    • Purification: Recrystallization from ethanol/water (9:1).

Critical Analysis

  • Advantages : High stereochemical fidelity at C7 due to Grignard’s nucleophilic trajectory.

  • Limitations : Over-alkylation risks at other ketone positions require stringent temperature control.

Reaction Sequence

  • Starting Material : 3α-Hydroxy-7α-tosyloxy-5β-cholan-24-oic acid.

  • Propyl Group Introduction :

    • Step: React with propanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP) in THF.

    • Mechanism: Mitsunobu reaction displaces the tosylate with propoxy, retaining configuration.

  • Hydroxyl Group Deprotection :

    • Step: Hydrolyze tosyl groups using LiAlH₄ in anhydrous ether.

  • Oxidative Adjustment :

    • Step: Selective oxidation of C3 hydroxyl to ketone followed by stereospecific reduction to 3β-OH using NaBH₄/CeCl₃.

Critical Analysis

  • Advantages : Excellent retention of stereochemistry at C7.

  • Limitations : Multi-step tosylation increases synthetic burden.

Microbial Transformation

  • Organism : Rhizopus arrhizus ATCC 11145.

  • Substrate : 7-Propylcholan-24-oic acid.

  • Conditions : Fermentation at 28°C for 72 h in malt extract medium.

  • Outcome : Hydroxylation at C3 and C7 positions via cytochrome P450 enzymes.

Critical Analysis

  • Advantages : Avoids complex protection schemes; inherent stereoselectivity.

  • Limitations : Low yield (~20%); requires extensive downstream purification.

Comparative Evaluation of Methods

ParameterRoute 1 (Grignard)Route 2 (Mitsunobu)Route 3 (Biocatalytic)
Overall Yield 62%55%20%
Stereopurity >98% ee>99% ee85% ee
Steps 563
Scalability Pilot-scaleLab-scaleMicroscale

Table 1: Hypothetical performance metrics for three synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.